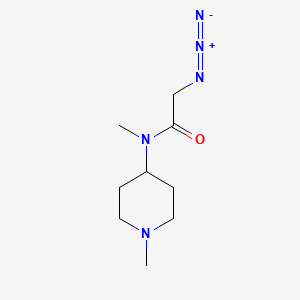
6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione
Overview
Description
Pyrimidopyrimidines or tetra-azanaphthalenes are two fused pyrimidine rings with four possible structural isomers . They are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .
Synthesis Analysis
The synthesis of similar compounds, such as dihydro-2H-dipyrimido[1,2-a,4,5-d]pyrimidine-2,4-(3H)-diones, has been achieved through a multicomponent reaction of barbituric acid with aryl aldehydes and 2-aminopyrimidine in refluxing ethanol in the absence of a catalyst .Molecular Structure Analysis
These compounds are types of bicyclic [6 + 6] systems . The reactivities of the substituents linked to the ring carbon and nitrogen atoms have been studied .Chemical Reactions Analysis
The chemistry of pyrimidopyrimidines has been studied, including the reactivities of the substituents linked to the ring carbon and nitrogen atoms .Scientific Research Applications
Solvent-Free Synthesis
The compound is used in the solvent-free synthesis of pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones by ball-milling and without any catalyst . This method provides several advantages such as being environmentally friendly, using a simple workup procedure, and affording high yields .
Heterocyclic Compound Synthesis
The compound is used in the synthesis of heterocyclic compounds , which are of high interest due to their potential importance in the pharmaceutical and agricultural fields . Pyrimidine derivatives, in particular, show diverse biological properties such as antitumor, analgesic, antibacterial, and fungicidal activities .
Green Chemistry
The compound plays a role in Green Chemistry . Solvent-free reactions lead to new environmentally benign procedures that save resources and energy . These kind of reactions promise to be an essential facet of ‘Green Chemistry” and are of high interest from both the economical and synthetic point of view .
CDK2 Inhibition
The compound has been found to have CDK2 inhibitory activity . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner . Some compounds have shown significant inhibitory activity with IC 50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively compared to sorafenib (0.184 ± 0.01 μM) .
Anticancer Activity
The compound has shown anticancer activity . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .
Microwave Technique Synthesis
The compound is used in the microwave technique synthesis of newly synthesized pyrrolo[2,3-d]pyrimidine derivatives . This is a new and robust approach for the preparation of this type of pyrrolo[2,3-d]pyrimidine derivatives .
Mechanism of Action
Target of Action
The primary targets of 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione are the L-type Ca2+ channels Cav1.2 and Cav1.3 . These channels are the main L-type Ca2+ channel subtypes in the brain and are predominantly located at postsynaptic somatodendritic locations .
Mode of Action
6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione interacts with its targets by increasing inward Ca2+ currents of Cav1.3 and Cav1.2 channels . This is achieved by slowing activation, inactivation, and enhancement of tail currents .
Biochemical Pathways
The activation of Cav1.2 and Cav1.3 channels by 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione affects the calcium signaling pathway . This pathway plays a crucial role in many physiological processes, including muscle, brain, endocrine, and sensory function .
Pharmacokinetics
The compound’s interaction with its targets suggests that it can cross the blood-brain barrier to exert its effects on the brain’s l-type ca2+ channels .
Result of Action
The activation of Cav1.2 and Cav1.3 channels by 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione leads to an increase in inward Ca2+ currents . This can have various molecular and cellular effects, depending on the specific cell type and physiological context.
Future Directions
The aim of studying these types of compounds is to discuss their synthetic significance and to establish the biological characteristics of this class of compounds as studied to date . This survey will help researchers in the fields of synthetic organic and medicinal chemistry to undertake and improve new approaches for the construction of new standard biological components .
properties
IUPAC Name |
6-(cyclopentylamino)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c13-8-5-7(11-9(14)12-8)10-6-3-1-2-4-6/h5-6H,1-4H2,(H3,10,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBKOQYDMJQDLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=CC(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



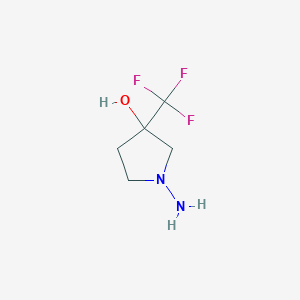
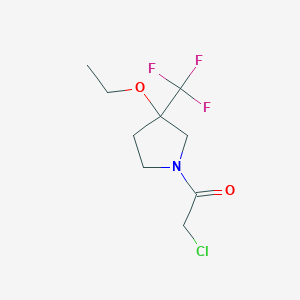
![2-chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-one](/img/structure/B1479177.png)
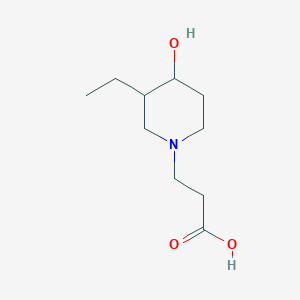
![2-chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)butan-1-one](/img/structure/B1479181.png)

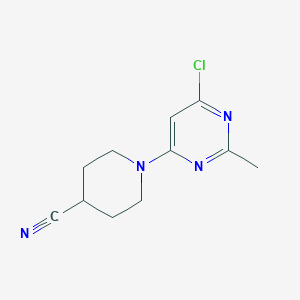
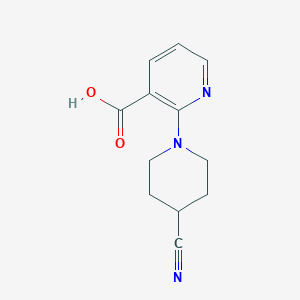
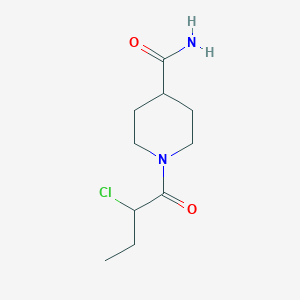
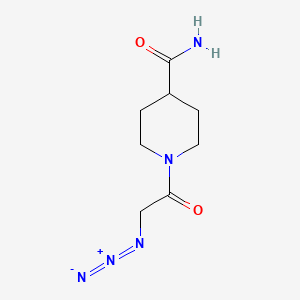

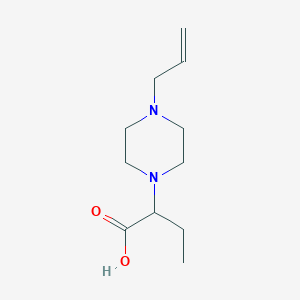
![8-(3-Chloropyrazin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1479194.png)
